Tykerb

Description

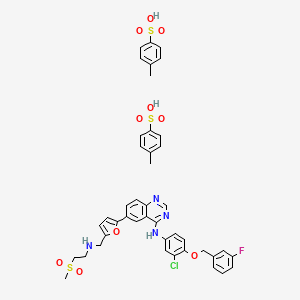

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYXLGUQQFPJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42ClFN4O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959606 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388082-77-7, 388082-78-8 | |

| Record name | Lapatinib ditosylate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPATINIB DITOSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Lapatinib Action

Interaction with Kinase Domains

The interaction of Lapatinib (B449) with kinase domains involves several key aspects of binding and conformational preference.

Adenosine Triphosphate (ATP)-Competitive Binding

Lapatinib functions as an ATP-competitive inhibitor. aacrjournals.orgnih.govresearchgate.netbiorxiv.org It binds to the intracellular ATP-binding site within the kinase domain of target receptors like EGFR and HER2. wikipedia.orgstemcell.comnih.govnih.gov By occupying this site, Lapatinib prevents the binding of ATP, which is necessary for the phosphorylation and subsequent activation of the receptor tyrosine kinases. wikipedia.orgnih.gov This competitive binding effectively blocks the catalytic activity of the kinase domain. aacrjournals.orgnih.gov

Reversible Binding Kinetics

Lapatinib is characterized as a reversible inhibitor of tyrosine kinases. stemcell.comnih.govresearchgate.netspandidos-publications.complos.org Unlike irreversible inhibitors that form covalent bonds with their targets, Lapatinib binds non-covalently to the ATP-binding pocket. ijpsjournal.com While its binding is reversible, it exhibits a slow off-rate, which contributes to prolonged target occupancy and sustained inhibition of kinase activity. stemcell.comspandidos-publications.comacs.org This reversible nature may also potentially lead to reduced off-target toxicity compared to irreversible inhibitors. ijpsjournal.com

Preferential Binding to Inactive Kinase Conformation

Lapatinib demonstrates a preferential binding affinity for the inactive conformation of kinase domains. mdpi.comspandidos-publications.com Specifically, it binds to a conformation where the DFG (Asp-Phe-Gly) motif is in an "out" position (DFG-out) and the αC-helix is rotated outward. mdpi.comspandidos-publications.comacs.org This inactive state often exposes an allosteric binding pocket adjacent to the ATP site, which Lapatinib can access. mdpi.comspandidos-publications.com This preferential binding to the inactive state is thought to contribute to its selectivity and can influence the residence time of the inhibitor on the kinase. spandidos-publications.comnih.gov Molecular modeling studies have indicated that steric hindrance occurs when Lapatinib attempts to bind to the active kinase conformation, further explaining its preference for the inactive state. spandidos-publications.com

Specificity Profile Across Kinase Repertoire (e.g., STK10/LOK, RIPK2, STK2/SLK)

While Lapatinib is primarily known for its potent inhibition of EGFR and HER2, it can interact with other kinases. Studies investigating the broader kinase specificity profile of Lapatinib have identified interactions with a range of kinases beyond the HER family. Some research indicates potential interactions or inhibitory effects on kinases such as STK10 (LOK), RIPK2, and STK2 (SLK), among others. harvard.edukaist.ac.krmrc.ac.uk However, the potency and biological significance of these interactions can vary compared to its primary targets, EGFR and HER2.

Table 1: Selected Kinases Interacting with Lapatinib

| Kinase Name | Aliases | PubChem CID (if available) | Note on Interaction Type (Primary/Other) |

| EGFR | HER1, ErbB1 | 1960 | Primary Target (Inhibition) |

| HER2 | ErbB2, Neu | 6414571 | Primary Target (Inhibition) |

| STK10 | LOK | 5711 | Other Kinase Interaction |

| RIPK2 | CARDIAK, RICK | 9941095 | Other Kinase Interaction |

| STK2 | SLK | 65065 | Other Kinase Interaction |

Inhibition of Receptor Phosphorylation and Activation

By binding to the kinase domain, Lapatinib directly inhibits the autophosphorylation of EGFR and HER2 receptors. wikipedia.orgplos.orgiiarjournals.orgspandidos-publications.com This prevents the activation of the receptor and the subsequent initiation of downstream signaling cascades. wikipedia.orgopenaccessjournals.com

Effects on Truncated HER2 Variants (e.g., p95HER2/ErbB2)

Truncated variants of HER2, such as p95HER2, are generated through proteolytic cleavage of the full-length receptor and lack the extracellular domain. This absence of the extracellular domain means that p95HER2 cannot bind to extracellular-targeting antibodies like trastuzumab aacrjournals.orgfrontiersin.orgresearchgate.net. However, p95HER2 retains an intact intracellular kinase domain, which remains constitutively active, contributing to downstream signaling and potentially mediating resistance to therapies targeting the extracellular region aacrjournals.orgfrontiersin.orgresearchgate.netoncotarget.com.

Lapatinib, as a small-molecule tyrosine kinase inhibitor, targets the intracellular kinase domain of HER2. This allows it to effectively inhibit the activity of truncated variants like p95HER2 aacrjournals.orgresearchgate.netoncotarget.com. Studies have shown that lapatinib can inhibit the phosphorylation of p95HER2, subsequently reducing the activation of downstream pathways such as AKT and MAPK, and inhibiting cell growth in cells expressing this truncated variant researchgate.netoncotarget.com. This suggests that lapatinib may be an effective treatment option for HER2-positive breast cancers that express elevated levels of p95HER2, potentially overcoming trastuzumab resistance associated with this variant aacrjournals.orgoncotarget.com.

Modulation of Downstream Intracellular Signaling Pathways

Lapatinib's inhibition of EGFR and HER2 tyrosine kinase activity leads to the modulation of several key intracellular signaling cascades that are dysregulated in cancer, including the PI3K/AKT, Ras/Raf/MAPK/ERK, STAT, PLCγ/PKC, and Wnt/β-Catenin pathways researchgate.netnih.govnih.govopenaccessjournals.comresearchgate.net.

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) Pathway Inhibition

The PI3K/AKT pathway is a critical downstream effector of EGFR and HER2 signaling, playing a significant role in cell survival, proliferation, and growth nih.govnih.govmdpi.com. Lapatinib inhibits the activation of the PI3K/AKT pathway by reducing the phosphorylation of the target receptors and downstream proteins like AKT researchgate.netnih.govnih.gov.

Inhibition of HER2 signaling by lapatinib typically leads to decreased phosphorylation of AKT nih.govnih.gov. However, resistance mechanisms involving the PI3K pathway can emerge. For instance, mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN can lead to constitutive activation of AKT signaling, bypassing the inhibitory effects of lapatinib on upstream receptors mdpi.comtandfonline.comnih.govaacrjournals.org. Studies have shown that in lapatinib-resistant cells, PI3K-Akt activity can be maintained despite continued HER2 inactivation researchgate.net. This highlights the importance of the PI3K/AKT pathway in mediating resistance to lapatinib and suggests that combination therapies targeting both HER2 and PI3K may be necessary to overcome such resistance mdpi.comtandfonline.comnih.gov.

Data from studies on the effect of lapatinib on PI3K/AKT signaling in various cell lines demonstrate a reduction in phosphorylated AKT levels upon lapatinib treatment in sensitive cells.

Ras/Raf/Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Inhibition

The Ras/Raf/MAPK/ERK pathway is another major signaling cascade activated by EGFR and HER2, regulating cell proliferation, differentiation, and survival nih.govnih.govopenaccessjournals.comcancerbiomed.orgspandidos-publications.com. Lapatinib inhibits this pathway by decreasing the phosphorylation of key components such as Raf, MEK, and ERK researchgate.netnih.govnih.gov.

Preclinical studies have confirmed lapatinib's ability to inhibit the Ras-Raf-MAPK and PI3K/AKT pathways openaccessjournals.com. Lapatinib blocks the tyrosine kinase domains of HER1 and HER2, inhibiting phosphorylation and downstream signaling required for cell growth and survival, including the RAS/RAF/MEK/ERK pathway researchgate.net. However, complex feedback mechanisms can influence this inhibition. Prolonged treatment with lapatinib has been shown to paradoxically activate downstream effectors like ERK in some HER2+ breast cancer cells, suggesting the existence of feedback loops nih.gov. This Lapatinib-induced ERK phosphorylation can be independent of Ras activation, potentially occurring through increased phosphorylation of RAF and MEK nih.gov. Resistance to lapatinib can also be mediated through activation of the Ras/Raf/MEK/ERK pathway researchgate.net.

Research findings illustrate the impact of lapatinib on the phosphorylation status of ERK in different cell contexts.

Signal Transducer and Activator of Transcription (STAT) Signaling Pathway Modulation (e.g., STAT1 activation)

The STAT signaling pathway, particularly STAT1, can be modulated by HER family receptor activation and plays diverse roles in cellular processes, including proliferation, differentiation, and apoptosis jcancer.orgmdpi.comfrontiersin.orgnih.gov. While STAT3 and STAT5 are often linked to tumor progression, STAT1 is considered a potential tumor inhibitor, promoting cell cycle arrest and apoptosis jcancer.orgmdpi.comfrontiersin.org.

Lapatinib has been shown to modulate STAT signaling. Studies in uveal melanoma cells demonstrated that lapatinib treatment substantially increased STAT1 expression and modulated its downstream signaling, leading to decreased expression of the anti-apoptotic protein Bcl-XL and increased expression of the pro-apoptotic protein BAX jcancer.org. This suggests a role for STAT1 activation in lapatinib-mediated apoptosis jcancer.org. Furthermore, in animal models, lapatinib has been shown to promote tumor infiltration by immune cells via a STAT1-dependent pathway, indicating that immune activation through STAT1 may contribute to lapatinib's antitumor activity researchgate.net.

Data on STAT1 expression and related apoptotic markers upon lapatinib treatment provide insights into this modulation.

Phospholipase C Gamma (PLCγ)/Protein Kinase C (PKC) Pathway Interactions

The PLCγ/PKC pathway is another signaling route that can be activated downstream of receptor tyrosine kinases, including EGFR and HER2 nih.govnih.govresearchgate.netfrontiersin.orgaacrjournals.org. Activation of PLCγ leads to the generation of diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC) isoforms frontiersin.org.

Lapatinib has been shown to inhibit the activation of the PLCγ pathway by decreasing the phosphorylation of PLCγ1 protein nih.govnih.gov. This inhibition can impact downstream events mediated by PKC. The PLCγ/PKC pathway can interact with other signaling cascades like MAPK and PI3K and has been implicated in the development of drug resistance nih.gov. Studies have also explored the interaction between ErbB-2 (HER2) and PKCα, where ErbB-2 activates PKCα via PLCγ aacrjournals.org. Inhibition of ErbB-2 by lapatinib can influence this interaction and downstream effects, such as the modulation of Jagged-1-mediated Notch signaling aacrjournals.org.

Research indicates that lapatinib treatment can affect the interaction between proteins in the PLCγ/PKC pathway.

Wnt/β-Catenin Signaling Pathway Interruption

The Wnt/β-Catenin signaling pathway is crucial for cell proliferation, differentiation, and survival and is frequently dysregulated in various cancers cancerbiomed.orgnih.govnih.govmdpi.commdpi.comamegroups.org. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes nih.govmdpi.commdpi.com.

Data from studies investigating the impact of lapatinib on Wnt/β-catenin pathway components demonstrate changes in the expression or localization of key proteins like β-catenin.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lapatinib | 135406 |

| Trastuzumab | 688195 |

| Gefitinib (B1684475) | 123631 |

| Neratinib (B1684480) | 10113950 |

| Afatinib | 12190339 |

| Capecitabine (B1668275) | 60969 |

| Pertuzumab | 11573920 |

| Paclitaxel | 36314 |

| Letrozole | 3909 |

| Everolimus | 6442107 |

| Rapamycin | 5284616 |

| Selumetinib | 10477588 |

| Trametinib (B1684009) | 11975241 |

| Dabrafenib | 46917368 |

| Vemurafenib | 42615112 |

| Sorafenib | 216239 |

| Erlotinib | 123640 |

| Niclosamide | 4479 |

| Thioridazine | 5452 |

| Temozolomide | 60931 |

| Gemcitabine | 60750 |

| Pirfenidone | 4795 |

| NVP-BEZ235 | 11544946 |

| BYL719 | 44220310 |

| CI-1040 | 147825 |

| U0126 | 60818 |

| AZD6244 | 10110096 |

| AZD8055 | 11290169 |

| XL147 | 11238257 |

| GDC-0941 | 24817654 |

| MK-2206 | 24808391 |

| T-DM1 | 11573920 |

| T-DXd | 157456977 |

| ZW25 | 16130205 |

| p95HER2-TCB | N/A |

| IGF-1R | N/A |

| MET | N/A |

| AXL | N/A |

| FZD | N/A |

| LRP5/6 | N/A |

| DVL | N/A |

| AXIN | N/A |

| APC | N/A |

| CK1 | N/A |

| GSK3 | N/A |

| TCF/LEF | N/A |

| CCND1 | N/A |

| MYC | N/A |

| FZD1 | N/A |

| LC3 | N/A |

| RSPO | N/A |

| Norrin | N/A |

| PTK7 | N/A |

| MuSK | N/A |

| ROR1/ROR2 | N/A |

| Ryk | N/A |

| PLCγ1 | N/A |

| PKCα | N/A |

| Jagged-1 | N/A |

| Mib1 | N/A |

| Notch | N/A |

| PTEN | N/A |

| PIK3CA | N/A |

| RAF | N/A |

| MEK | N/A |

| ERK | N/A |

| STAT1 | N/A |

| STAT3 | N/A |

| STAT5 | N/A |

| BAX | N/A |

| Bcl-2 | N/A |

| Bcl-XL | N/A |

| Cyclin D1 | N/A |

| Wnt1 | N/A |

| Wnt3a | N/A |

| β-catenin | N/A |

| E-cadherin | N/A |

| Vimentin | N/A |

| Slug | N/A |

| N-cadherin | N/A |

| IRS1 | N/A |

| SRC | N/A |

| FOXO | N/A |

| BIM | N/A |

| FOXM1 | N/A |

| P-gp | N/A |

| FRS2α | N/A |

| JAK1 | N/A |

| JAK2 | N/A |

| JAK3 | N/A |

| TYK2 | N/A |

| IFN-γ | N/A |

| IL-6 | N/A |

| PDGF | N/A |

| EGF | N/A |

| HGF | N/A |

| TNF | N/A |

| Angiotensin II | N/A |

| IFNα | N/A |

| IFNβ | N/A |

| IL-2 | N/A |

| IL-8 | N/A |

| PIP2 | N/A |

| IP3 | N/A |

| DAG | N/A |

| mTOR | N/A |

| mTORC1 | N/A |

| S6K | N/A |

| S6RP | N/A |

| 4EBP1 | N/A |

| TSC1/TSC2 | N/A |

| GSK-3β | N/A |

| NF-κB | N/A |

| c-Myc | N/A |

| DUSP6 | N/A |

| c-MET | N/A |

| VEGFR | N/A |

| IGFR-1 | N/A |

| IGFBP-3 | N/A |

| KRAS | N/A |

| BRAF | N/A |

| MEK1/2 | N/A |

| ERK1/2 | N/A |

| JNK1/2/3 | N/A |

| ERK5 | N/A |

| p38 MAPK | N/A |

| MEK3 | N/A |

| MEK4 | N/A |

| MEK5 | N/A |

| Raf-1 | N/A |

| SOS | N/A |

| PTK | N/A |

| NRTK | N/A |

| ERBB4 | N/A |

| KCNH2 | N/A |

| PIK3C2B | N/A |

| HER3 | N/A |

| ErbB4 | N/A |

| ErbB3 | N/A |

| ErbB1 | N/A |

| ErbB2 | N/A |

| ErbB family | N/A |

| HER family | N/A |

| RTK | N/A |

| GPCRs | N/A |

| PDGFR | N/A |

| InsR | N/A |

| Frizzled | N/A |

| LRP | N/A |

| Axin1 | N/A |

| Wnt-1 | N/A |

| Wnt2 | N/A |

| Wnt3 | N/A |

| Wnt8 | N/A |

| R-spondin | N/A |

| Norrin | N/A |

| PLC | N/A |

| PKC | N/A |

| PI3K | N/A |

| AKT | N/A |

| STAT | N/A |

| Wnt | N/A |

| β-Catenin | N/A |

| Ras | N/A |

| Raf | N/A |

| MAPK | N/A |

| ERK | N/A |

| PLCγ | N/A |

| PKC | N/A |

| Wnt | N/A |

| β-Catenin | N/A |

Interactive Data Tables

Table 1: Effect of Lapatinib on Phosphorylated AKT Levels in HER2+ Cancer Cells

| Cell Line | Lapatinib Concentration | Change in pAKT Levels | Source |

| BT474 | 1 or 2 µM | Decreased | researchgate.net |

| SKBR3 | 1 µM | Decreased | researchgate.net |

| UACC893 | 1 µM | Decreased | researchgate.net |

| MDA-MB-361 | 1 µM | Decreased | researchgate.net |

| HCC1954 | 2 µM | Decreased | researchgate.net |

| SUM190PT | 2 µM | Decreased | researchgate.net |

| Mel202 (UM) | 5 µM | Attenuated activation | jcancer.org |

| 92.1 (UM) | 5 µM | Attenuated activation | jcancer.org |

| C918 (UM) | 5 µM | Attenuated activation | jcancer.org |

| OMM-1 (UM) | 5 µM | Attenuated activation | jcancer.org |

| A431 (cSCC) | Not specified | Inhibition | nih.gov |

Table 2: Effect of Lapatinib on Phosphorylated ERK Levels in Cancer Cells

| Cell Line | Lapatinib Concentration | Change in pERK Levels | Source |

| BT474 | 1 or 2 µM | Maintained/Increased* | researchgate.netnih.gov |

| SKBR3 | 1 µM | Decreased | researchgate.net |

| UACC893 | 1 µM | Maintained | researchgate.net |

| MDA-MB-361 | 1 µM | Decreased | researchgate.net |

| HCC1954 | 2 µM | Decreased | researchgate.net |

| SUM190PT | 2 µM | Decreased | researchgate.net |

| Mel202 (UM) | 5 µM | Attenuated activation | jcancer.org |

| 92.1 (UM) | 5 µM | Attenuated activation | jcancer.org |

| C918 (UM) | 5 µM | Attenuated activation | jcancer.org |

| OMM-1 (UM) | 5 µM | Attenuated activation | jcancer.org |

| A431 (cSCC) | Not specified | Inhibition | nih.gov |

Note: In some contexts, prolonged lapatinib treatment led to increased pERK despite initial inhibition. nih.gov

Table 3: Effect of Lapatinib on STAT1 and Apoptotic Markers in Uveal Melanoma Cells

| Cell Line | Lapatinib Concentration | STAT1 Expression | Bcl-XL Expression | BAX Expression | Bcl-XL:BAX Ratio | Source |

| Mel202 | 5 µM, 24h | Increased (1.4x) | Decreased | Increased | Decreased | jcancer.org |

| 92.1 | 5 µM, 24h | Increased (4.9x) | Decreased | Increased | Decreased | jcancer.org |

| C918 | 5 µM, 24h | Increased | Decreased | Increased | Decreased | jcancer.org |

| OMM-1 | 5 µM, 24h | Increased | Decreased | Increased | Decreased | jcancer.org |

Table 4: Effect of Lapatinib on Wnt/β-Catenin Pathway Components in Cutaneous Squamous Cell Carcinoma Cells

| Cell Line | Lapatinib Concentration | WNT Expression | β-Catenin Expression | EMT-related proteins (e.g., Vimentin, N-cadherin) | E-cadherin Expression | Source |

| A431 | 5 µM, 48h | Downregulated | Downregulated | Inhibited expression | Increased expression | nih.gov |

Modulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling

Lapatinib, a dual tyrosine kinase inhibitor primarily targeting EGFR (ErbB1) and HER2 (ErbB2), has also been observed to influence the signaling pathways mediated by the Insulin-like Growth Factor 1 Receptor (IGF-1R). While lapatinib's main inhibitory effects are directed at the ErbB receptors, research indicates that crosstalk and compensatory mechanisms involving IGF-1R can impact the effectiveness of lapatinib, particularly in the context of therapeutic resistance.

Studies have identified the IGF-1R pathway as a potential contributor to lapatinib unresponsiveness in certain cancers, such as HER2-positive gastric cancer. Activation of bypass receptor tyrosine kinases, including IGF-1R, can attenuate lapatinib-induced apoptosis and suppression of cell motility. This occurs mechanistically through the restimulation of shared downstream signaling pathways, such as AKT and ERK. aacrjournals.org

Research in trastuzumab-resistant breast cancer cells has explored the distinct roles of ErbB3 and IGF-1R signaling in modulating lapatinib sensitivity. While ErbB3 signaling appears critical for resistance to both trastuzumab and lapatinib primarily through the PI3K/Akt pathway, IGF-1R-initiated Src activation has been shown to contribute to trastuzumab resistance without significantly affecting lapatinib sensitivity in these specific models. nih.govoncotarget.com However, another study suggested that the heterotrimerization of ErbB2, ErbB3, and IGF-1R might contribute to lapatinib resistance in trastuzumab-resistant breast cancer cells. aacrjournals.org

The interplay between lapatinib and IGF-1R signaling is further highlighted in studies investigating combination therapies. In esophageal squamous cell carcinoma (ESCC) cells, the combination of lapatinib with an IGF-1R inhibitor (linsitinib) demonstrated enhanced antitumor efficacy compared to either agent alone. This suggests that compensatory activation of the IGF-1R pathway can occur when EGFR/HER2 signaling is inhibited by lapatinib, and dual inhibition may be necessary to overcome this. mdpi.comresearchgate.netnih.govresearchgate.net While the combination of gefitinib (another EGFR inhibitor) and linsitinib (B1684704) showed a stronger inhibitory effect on EGFR/HER2 and IGF-1R signaling pathways in some ESCC cells, the combination of lapatinib and linsitinib also demonstrated synergistic effects on proliferation, cell cycle arrest, apoptosis, invasion, and migration. mdpi.comresearchgate.netnih.gov

Preclinical studies have also investigated the combination of lapatinib with dual IGF-1R/Insulin (B600854) Receptor (IR) inhibitors. In HER2/IGF-1R double-positive breast cancer cell lines, a dual IGF-1R/IR inhibitor (KW-2450) showed a strong synergistic effect with lapatinib, leading to enhanced caspase-3/7 activation and a remarkable inhibition of Akt phosphorylation, which was not observed with either agent alone. aacrjournals.orgresearchgate.net This suggests that simultaneously targeting both HER2 and IGF-1R/IR pathways can more effectively suppress downstream signaling and enhance anti-tumor effects in specific contexts.

Protein array analyses have indicated that lapatinib treatment can be associated with changes in IGF-1R, in addition to its primary targets EGFR and HER2. These changes, alongside effects on downstream molecules like Akt, GSK3, p27, p53, and cyclin D1, are presumed to contribute to impaired proliferation, apoptosis, or cell-cycle arrest. nih.gov

The complexity of IGF signaling, including its crosstalk with the insulin receptor and the formation of hybrid receptors, further influences how lapatinib's effects on IGF-1R signaling manifest. bioscientifica.comiiarjournals.org IGF-1R can also interact with other cellular components like integrins, influencing cell adhesion and potentially contributing to resistance mechanisms. frontiersin.org

While lapatinib's direct inhibitory effect on IGF-1R tyrosine kinase activity is not its primary mechanism of action, the intricate network of receptor tyrosine kinase signaling pathways means that modulating EGFR and HER2 can indirectly influence IGF-1R signaling, and vice versa. IGF-1R activation can serve as a bypass mechanism conferring resistance to HER2-targeted therapies like lapatinib. aacrjournals.orgresearchgate.netoncotarget.com Therefore, understanding the modulation of IGF-1R signaling by lapatinib, particularly in the context of resistance and combination therapies, is crucial for optimizing therapeutic strategies.

Research Findings on Lapatinib and IGF-1R Signaling

Here is a summary of research findings related to Lapatinib's interaction with IGF-1R signaling:

| Study Context | Key Finding Related to IGF-1R and Lapatinib | Downstream Pathways Affected (if specified) | Citation |

| HER2-positive gastric cancer cells | IGF-1R activation mediates lapatinib unresponsiveness by restimulating AKT and ERK signaling. | AKT, ERK | aacrjournals.org |

| Trastuzumab-resistant breast cancer cells | IGF-1R-initiated Src activation contributes to trastuzumab resistance but does not significantly affect lapatinib sensitivity. | Src (primarily), less effect on Akt | nih.govoncotarget.com |

| Trastuzumab-resistant breast cancer cells | Heterotrimerization of ErbB2, ErbB3, and IGF-1R may contribute to lapatinib resistance. | PI3K/Akt, Src | aacrjournals.org |

| Esophageal Squamous Cell Carcinoma (ESCC) cells | Combination of lapatinib and IGF-1R inhibitor (linsitinib) shows synergistic antitumor effects, suggesting compensatory IGF-1R activation. | EGFR, HER2, IGF-1R, AKT, ERK | mdpi.comnih.gov |

| HER2/IGF-1R double-positive breast cancer cells | Combination of lapatinib and dual IGF-1R/IR inhibitor (KW-2450) shows synergistic effects, including enhanced Akt inhibition. | Akt, Caspase-3/7 | aacrjournals.orgresearchgate.net |

| Mammary cancer (rat model) | Lapatinib treatment associated with changes in IGF-1R levels and downstream signaling molecules. | Akt, GSK3, p27, p53, cyclin D1 | nih.gov |

| NCI-N87 gastric cancer cells | Activity of the IGF signal transduction pathway confers lapatinib resistance. | Not specified in detail | oncotarget.com |

| Rhabdomyosarcoma cells resistant to IGF-1R inhibitor | Lapatinib cooperates with IGF-1R inhibitor to reduce p-IGF-1R and inhibit cell growth, suggesting IGF-1R/HER2 complex involvement. | p-IGF-1R, p-HER2 | aacrjournals.org |

Cellular Responses to Lapatinib Exposure in Preclinical Models

Antineoplastic Activity in Cell Culture and Xenograft Models

Lapatinib (B449) exhibits antineoplastic activity in a variety of preclinical models, primarily through inhibiting cell proliferation and tumor growth.

Inhibition of Cellular Proliferation

Lapatinib has shown concentration-dependent antiproliferative activity in numerous cancer cell lines, particularly those overexpressing HER2 and EGFR mdpi.comnih.govaacrjournals.org. Studies in HER2-overexpressing breast cancer cell lines, such as BT474 and UACC-812, have reported low half maximal inhibitory concentration (IC50) values, indicating high sensitivity mdpi.comaacrjournals.org. For instance, the IC50 for growth inhibition in lapatinib-treated Huh7, HepG2, and HA22T hepatoma cells was approximately 2.11, 3.42, and 4.85 μM, respectively oncotarget.com. In a panel of human breast cancer cell lines, IC50 values ranged widely from 0.010 μmol/L to 18.6 μmol/L, with sensitivity correlating significantly with HER2 expression aacrjournals.org. Lapatinib has also been shown to inhibit proliferation in endometrial cancer cell lines, with IC50 values varying significantly between lines, ranging from 0.052 μM in HER2-overexpressing cells to 10.9 μM in cells with low HER2 and EGFR expression nih.gov. In triple-negative breast cancer cell lines like HCC 1937, MDA-MB-468, and MDA-MB-231, lapatinib demonstrated an anti-proliferative effect nih.gov. Furthermore, lapatinib reduced proliferation in HER2-positive ductal carcinoma in situ (DCIS) cell lines and primary DCIS acini nih.gov.

Here is a table summarizing some reported IC50 values for lapatinib in various cancer cell lines:

| Cell Line Type | Cell Line(s) | IC50 Range (μM) | Reference |

| Hepatoma | Huh7, HepG2, HA22T | 2.11 - 4.85 | oncotarget.com |

| Breast Cancer (HER2-overexpressing) | BT474, UACC-812, others | < 0.160 - 18.6 | mdpi.comaacrjournals.org |

| Endometrial Cancer | USPC2, MFE296, others | 0.052 - 10.9 | nih.gov |

| Triple-Negative Breast Cancer | HCC 1937, MDA-MB-468, MDA-MB-231 | Not specified | nih.gov |

| DCIS (HER2-positive) | SUM225, primary DCIS acini | Not specified | nih.gov |

| Pediatric Cancer Panel | Various (23 cell lines) | 4.23 - >10.0 | nih.gov |

Dose-Dependent Growth Inhibition in Tumor Xenografts

In addition to its effects in cell culture, lapatinib has demonstrated dose-dependent growth inhibition in various tumor xenograft models mdpi.com. Studies using human tumor xenografts derived from cell lines such as BT474 (breast cancer), GEO (colon cancer), and HN5 (head and neck cancer) have shown that lapatinib effectively reduces tumor volume in a dose-dependent manner mdpi.compor.hu. For example, in a human hepatocellular carcinoma xenograft model using HepG2 cells, oral administration of 100 or 200 mg/kg lapatinib for three weeks effectively reduced tumor volumes in a dose-dependent manner compared to the vehicle control oncotarget.com. In HER2-amplified gastric cancer xenograft models, lapatinib also exhibited concentration-dependent antiproliferative activity nih.gov. The combination of lapatinib with other agents, such as tamoxifen (B1202) in estrogen receptor-positive, tamoxifen-resistant breast cancer xenografts or S-1 in pancreatic cancer xenografts, has also shown enhanced growth inhibition aacrjournals.orgnih.gov.

Induction of Programmed Cell Death (Apoptosis)

Lapatinib is known to induce apoptosis in various cancer cell lines, contributing to its antineoplastic effects nih.govdovepress.comd-nb.info. This induction involves the regulation of key proteins and the activation of specific signaling pathways.

Regulation of Pro- and Anti-Apoptotic Protein Expression

Lapatinib influences the balance between pro- and anti-apoptotic proteins. Studies have shown that lapatinib can increase the expression of pro-apoptotic proteins like BIM (BCL2 interacting mediator of cell death) and Bax, while decreasing the levels of anti-apoptotic proteins such as survivin and Bcl-2 mdpi.comnih.govresearchgate.net. Cleavage of PARP (poly ADP-ribose polymerase), Caspase-3, and Caspase-9, markers of apoptosis execution, has also been observed following lapatinib treatment in various cell lines, including acute promyelocytic leukemia (NB4) cells and triple-negative breast cancer cells nih.govnih.govaacrjournals.org. The intrinsic apoptosis pathway, regulated by the BCL-2 protein family members including MCL-1, Bcl-2, and Bax, is implicated in lapatinib resistance in preclinical studies d-nb.infomdpi.com. Lapatinib-induced apoptosis in chronic myelogenous leukemia K562 cells was accompanied by a decrease in mitochondrial transmembrane potential and was attenuated by a pancaspase inhibitor, indicating a mitochondria-mediated and caspase-dependent pathway plos.org.

Here is a table summarizing the observed effects of lapatinib on key apoptotic proteins:

| Protein | Type | Observed Effect of Lapatinib Exposure | Relevant Studies |

| BIM | Pro-apoptotic | Increased expression | mdpi.comresearchgate.netpnas.org |

| Bax | Pro-apoptotic | Increased expression | nih.gov |

| survivin | Anti-apoptotic | Decreased levels | mdpi.comdovepress.comresearchgate.net |

| MCL-1 | Anti-apoptotic | Increased levels (in some studies), implicated in resistance | mdpi.comd-nb.infopnas.org |

| Bcl-2 | Anti-apoptotic | Decreased levels | nih.govresearchgate.netpnas.orgspandidos-publications.com |

| Cleaved PARP | Apoptosis marker | Increased levels/fragmentation | nih.govresearchgate.netspandidos-publications.comaacrjournals.org |

| Cleaved Caspase-3 | Apoptosis marker | Increased levels | nih.govaacrjournals.orgspandidos-publications.com |

| Cleaved Caspase-9 | Apoptosis marker | Increased levels | nih.gov |

Involvement of Specific Signaling Pathways in Apoptosis Induction

Lapatinib's induction of apoptosis is closely linked to its inhibition of key signaling pathways downstream of EGFR and HER2. Inhibition of the PI3K/Akt and MAPK (ERK1/2) pathways is a primary mechanism by which lapatinib promotes apoptosis mdpi.comaacrjournals.orgnih.gov. By blocking the phosphorylation and activation of Akt and ERK, lapatinib disrupts pro-survival signals, thereby favoring apoptotic cell death mdpi.comaacrjournals.orgaacrjournals.orgaacrjournals.org. In acute promyelocytic leukemia NB4 cells, lapatinib increased the levels of phospho-p38 MAPK and phospho-JNK, while decreasing phospho-Akt levels, suggesting the involvement of these pathways in apoptosis induction nih.gov. The p38 inhibitor PD169316 partially blocked lapatinib-induced proliferation inhibition and apoptosis in these cells nih.gov. Lapatinib has also been shown to induce apoptosis in triple-negative breast cancer cells by inhibiting the CIP2A/PP2A/p-Akt signaling pathway nih.gov. Furthermore, lapatinib's effects on apoptosis can be influenced by other pathways, such as the IGF-I receptor pathway, particularly in trastuzumab-resistant breast cancer cells dovepress.comaacrjournals.org. The Wnt/Beta-catenin signaling pathway has also been implicated in lapatinib resistance, with Beta-catenin knockdown increasing lapatinib-induced apoptosis in resistant cells dovepress.com.

Cell Cycle Progression Modulation and Arrest

Lapatinib impacts cell cycle progression, often leading to cell cycle arrest, which contributes to its growth inhibitory effects nih.govaacrjournals.orgspandidos-publications.com. Studies have shown that lapatinib can induce G1 cell cycle arrest in sensitive cell lines nih.govnih.govaacrjournals.orgspandidos-publications.com. This arrest is associated with changes in cell cycle regulatory proteins, such as a decrease in cyclin D1 and an increase in the cyclin-dependent kinase inhibitor p27 flybase.orgaacrjournals.orgaacrjournals.org. In some contexts, lapatinib has also been reported to induce S phase arrest, as observed in acute promyelocytic leukemia NB4 cells nih.govresearchgate.net. The modulation of cell cycle progression by lapatinib is a significant factor in its ability to inhibit the proliferation of cancer cells.

Here is a table summarizing the observed effects of lapatinib on the cell cycle:

| Cell Cycle Phase | Observed Effect of Lapatinib Exposure | Relevant Studies |

| G1 | Arrest | aacrjournals.orgnih.govnih.govaacrjournals.orgspandidos-publications.com |

| S | Arrest | nih.govresearchgate.net |

G0/G1 Phase Cell Cycle Arrest

Lapatinib has been shown to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines. This arrest prevents cells from progressing into the DNA synthesis phase (S phase), thereby inhibiting proliferation. Studies in human bladder cancer cells treated with lapatinib-loaded nanocapsules observed an accumulation of cells in the G0/G1 phase. frontiersin.org Similarly, lapatinib treatment led to G1 arrest in HER2-amplified gastric cancer cell lines. aacrjournals.org In HER2-overexpressing breast cancer cells, lapatinib treatment for 24 hours resulted in a decrease in the percentage of cells in the G1 phase and a concomitant increase in cells with sub-2N DNA content, consistent with G1 arrest. researchgate.netaacrjournals.org Lapatinib-induced G1 cell cycle arrest has also been observed in uveal melanoma cell lines. jcancer.org

S Phase Cell Cycle Arrest

While G0/G1 arrest is a common effect, some studies have reported lapatinib inducing cell cycle arrest in the S phase. In acute promyelocytic leukemia (APL) NB4 cells, lapatinib treatment at concentrations of 15 and 20 µM dramatically increased the percentage of cells in the S phase. nih.gov In contrast, other studies in breast cancer and uveal melanoma cell lines showed a reduction in the percentage of cells in S phase or no significant change following lapatinib treatment, correlating with G0/G1 arrest. jcancer.orgresearchgate.netaacrjournals.org

Regulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27Kip1)

Lapatinib's effect on the cell cycle is often mediated through the regulation of cyclin-dependent kinase inhibitors (CDKIs), particularly p21 and p27Kip1. Studies have shown that lapatinib can upregulate the expression of p27Kip1. nih.govnih.govnih.gov This upregulation contributes to G1 cell cycle arrest. Lapatinib-induced upregulation of p27Kip1 can occur through both transcriptional and post-translational mechanisms. nih.gov Specifically, lapatinib treatment has been shown to increase FOXO3a expression, leading to enhanced p27Kip1 transcription. nih.gov Additionally, lapatinib can increase p27Kip1 stability by regulating its phosphorylation, such as decreasing phosphorylation at Thr187. nih.gov Lapatinib-loaded nanocapsules were also observed to up-regulate p21 expression levels in bladder cancer cells, which can inhibit cyclin-dependent kinases and negatively regulate cell cycle progression. frontiersin.org

Impact on Cyclin/CDK Complexes (e.g., Cyclin D1, CDK4, CDK6)

Lapatinib influences the activity of cyclin/CDK complexes, which are key regulators of cell cycle progression. CDK4 and CDK6 form complexes with D-type cyclins (Cyclin D1, D2, D3) and are active in the G1 phase, promoting the transition to S phase by phosphorylating the retinoblastoma protein (pRb). frontiersin.orgmdpi.com Preclinical studies indicate that lapatinib can lead to a reduction in Cyclin D1 levels. aacrjournals.org Deregulation of Cyclin D1 and CDK4/6 activity has been linked to resistance to HER2-targeted therapies, and inhibiting CDK4/6 has shown effectiveness in blocking proliferation in such models. researchgate.netnih.gov Lapatinib, by affecting pathways upstream of Cyclin D/CDK4/6, can impact this critical cell cycle machinery. frontiersin.org

Inhibition of Cellular Migration and Invasion

Lapatinib has demonstrated the ability to inhibit cellular migration and invasion in various preclinical cancer models. In breast cancer cell lines, lapatinib inhibited cell migration. nih.govoup.com Studies in uveal melanoma cell lines showed that lapatinib significantly decreased migration rates in scratch-wound healing assays and potently inhibited invasion in Matrigel invasion assays. jcancer.org Lapatinib has also been reported to significantly reduce the migration and invasion abilities of osteosarcoma cells in vitro. researchgate.net This inhibition of migration and invasion suggests a potential role for lapatinib in suppressing metastasis. jcancer.orgsciencerepository.org

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, facilitating migration and invasion. sciencerepository.orgoncotarget.com Preclinical studies suggest that lapatinib can modulate EMT. Lapatinib has been reported to inhibit the cellular EMT program in multiple cancers. researchgate.net Resistance to lapatinib in some breast cancer cell lines has been associated with EMT. oncotarget.commdpi.com Targeting EMT-associated kinases may offer strategies to overcome resistance to HER2-targeted drugs like lapatinib. oncotarget.com The combination of lapatinib with other agents, such as vorinostat, has been shown to reduce EMT markers in preclinical studies. sciencerepository.org

Mechanisms of Lapatinib Resistance in Preclinical Contexts

Acquired Resistance Mechanisms

Acquired resistance occurs when cancer cells that were initially sensitive to lapatinib (B449) develop mechanisms to evade its effects after prolonged exposure. frontiersin.org A primary mechanism of acquired resistance is the activation of compensatory signaling pathways that bypass the lapatinib-induced blockade of HER2. f1000research.comaacrjournals.org

Upon sustained inhibition of the HER2 pathway by lapatinib, cancer cells can adapt by rerouting survival signals through alternative pathways. aacrjournals.org This bypass signaling allows the cells to restore downstream proliferation and anti-apoptotic signals, rendering lapatinib ineffective. researchgate.net The most frequently implicated bypass pathways in preclinical models of acquired lapatinib resistance are the PI3K/AKT and MAPK cascades. researchgate.net

The PI3K/AKT pathway is a critical downstream effector of HER2 signaling, and its reactivation is a central mechanism of acquired resistance to lapatinib. researchgate.netaacrjournals.org Despite effective inhibition of HER2 phosphorylation by lapatinib, resistant cells often exhibit restored or even hyperactivated AKT signaling, indicated by sustained phosphorylation of AKT (p-AKT). researchgate.netaacrjournals.org This reactivation can occur through several genetic and non-genetic events.

PTEN Loss: The tumor suppressor PTEN functions as a negative regulator of the PI3K/AKT pathway. nih.gov Loss of PTEN function, either through mutation or deletion, leads to hyperactivation of PI3K signaling. nih.govresearchgate.net In preclinical models, the loss of PTEN has been demonstrated to confer resistance to lapatinib by maintaining downstream AKT activation, thereby circumventing the effects of HER2 inhibition. nih.gov Studies have shown that low PTEN expression levels are associated with resistance to lapatinib and trastuzumab. nih.gov This PI3K pathway activation from PTEN loss promotes dependency on the MAPK pathway as well. pnas.org

PIK3CA Mutation: The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in PIK3CA are common in breast cancer and are a well-established mechanism of lapatinib resistance. aacrjournals.orgnih.gov Hotspot mutations, such as E545K and H1047R, lead to constitutive activation of the PI3K enzyme, resulting in persistent downstream signaling to AKT irrespective of upstream HER2 status. nih.govnih.gov Cells harboring these mutations can bypass lapatinib's inhibitory effects. nih.gov Furthermore, acquired resistance can arise from the upregulation of an existing PIK3CA mutant protein or the acquisition of a secondary PIK3CA mutation. aacrjournals.org

AKT Hyperactivation: Ultimately, events like PTEN loss and PIK3CA mutations converge on the hyperactivation of AKT. nih.gov In lapatinib-resistant cells, AKT phosphorylation (p-AKT at Ser473) is consistently maintained or recovered despite the continued suppression of HER2 activity. researchgate.netaacrjournals.org This sustained p-AKT level is considered a hallmark of resistance, as it directly promotes cell survival and proliferation, counteracting the therapeutic goal of lapatinib. researchgate.net

| Mechanism | Specific Alteration | Cell Line Model | Key Finding | Reference |

|---|---|---|---|---|

| PTEN Loss | shRNA-mediated PTEN suppression | BT474 | Loss of PTEN function led to deregulation of lapatinib sensitivity. | nih.gov |

| PIK3CA Mutation | Ectopic expression of E545K and H1047R mutants | BT474 | Dominant activating mutations conferred resistance to lapatinib. | nih.gov |

| PIK3CA Mutation | Increased mutant p110α protein; additional E542K mutation | BT474, UACC893 | Enhanced PI3K signaling through p110α upregulation and/or new mutation caused resistance. | aacrjournals.org |

| AKT Hyperactivation | Recovery of AKT phosphorylation (p-AKT Ser473) | BT-474, SKBR-3, HCC1954, etc. | Resistant cells consistently showed recovery of PI3K-Akt activity despite HER2 inhibition. | researchgate.netaacrjournals.org |

Alongside the PI3K/AKT axis, the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway) is another crucial signaling cascade downstream of HER2. researchgate.net In some models of acquired resistance, lapatinib-resistant cells maintain ERK activity (indicated by p-ERK) even with effective HER2 blockade. researchgate.net This reactivation suggests that, similar to the PI3K pathway, MAPK signaling can be engaged as a compensatory mechanism. researchgate.net Loss of tumor suppressors like neurofibromin 1 (NF1) or the presence of activating mutations in pathway components such as KRAS or BRAF can promote resistance to HER2 inhibitors by reactivating the MAPK pathway. researchgate.net In some contexts, PTEN loss can also promote a dependency on the MAPK pathway, highlighting the crosstalk between these two major resistance axes. pnas.org

Compensatory Pathway Activation and Bypass Signaling

Upregulation or Activation of Alternative Receptor Tyrosine Kinases (e.g., MET, AXL, HER3, IGF-1R, RON, SRC-family kinases)

A primary mechanism of acquired resistance to lapatinib involves the activation of compensatory signaling pathways that bypass the need for HER2 activity. oaepublish.com Cancer cells can achieve this by upregulating or activating other receptor tyrosine kinases (RTKs), thereby restoring downstream signaling cascades like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation. researchgate.netnih.gov

MET: The MET receptor, activated by its ligand hepatocyte growth factor (HGF), has been identified as a key mediator of lapatinib resistance in HER2-amplified gastric cancer cells. nih.gov Activation of MET can rescue cells from lapatinib-induced growth inhibition by re-stimulating downstream AKT and ERK pathways. nih.gov This rescue effect can be abrogated by specific MET inhibitors, highlighting the dependence of the resistant cells on this alternative pathway. nih.gov

AXL: Overexpression of the AXL receptor tyrosine kinase is another common mechanism of resistance. oaepublish.com AXL activation can promote proliferative cues, allowing cancer cells to survive despite the inhibition of HER2 by lapatinib. oaepublish.com

HER3: The HER3 receptor is a preferred dimerization partner for HER2. unc.edu A significant mechanism of lapatinib resistance is the transcriptional and post-translational upregulation of HER3. unc.edu This increased HER3 expression can lead to the formation of HER2/HER3 heterodimers, which sustains signaling and circumvents the inhibitory effects of lapatinib. oaepublish.com In some models of acquired lapatinib resistance, this is mediated by increased levels of the HER3 ligand heregulin, leading to persistent PI3K signaling. mdpi.com

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) can also contribute to resistance. oaepublish.comunc.edu Activation of IGF-1R signaling can dimerize with HER2 or activate parallel survival pathways, thereby compensating for the loss of HER2 signaling. oaepublish.combohrium.com Studies have identified IGF-1R as a driver of the adaptive signaling networks responsible for lapatinib resistance. unc.edu

RON and SRC-family kinases: Other kinases, including RON (Recepteur d'Origine Nantais) and non-receptor SRC-family kinases (SFKs), are also implicated. nih.gov SFKs can interact with multiple RTKs, including the HER family, IGF-1R, and MET, to modulate cell growth and survival pathways. nih.govnih.gov In lapatinib-resistant cells, SRC activation can become dependent on EGFR rather than HER2 signaling, representing a shift in the signaling network. nih.govresearchgate.net

The following table summarizes key alternative RTKs and their role in lapatinib resistance.

| Kinase | Role in Resistance | Downstream Pathways Activated | References |

| MET | Compensatory signaling upon HGF stimulation. | PI3K/Akt, MAPK/ERK | nih.gov |

| AXL | Overexpression promotes proliferative signals. | PI3K/Akt/mTOR | oaepublish.com |

| HER3 | Upregulation allows sustained HER2/HER3 signaling. | PI3K/Akt | oaepublish.comunc.edumdpi.com |

| IGF-1R | Activation of parallel survival pathways. | PI3K/Akt, MAPK/ERK | oaepublish.comunc.edubohrium.com |

| SRC | Interacts with RTKs to modulate survival signals. | PI3K/Akt, STAT3 | unc.edunih.govresearchgate.net |

Alterations in HER2 Expression and Signaling Dynamics

Modifications to the direct target of lapatinib, the HER2 receptor itself, represent a second major category of resistance mechanisms. These alterations can prevent drug binding, reduce target availability, or render the receptor constitutively active.

In some preclinical models, cells adapt to long-term lapatinib treatment by downregulating the expression of the HER2 receptor. mdpi.com In HER2-overexpressing breast cancer cell lines, siRNA-mediated knockdown of HER2 was shown to induce resistance to lapatinib. researchgate.net This suggests that while HER2 is the initial driver of oncogenesis, resistant cells can evolve to become less dependent on it, relying instead on the alternative signaling pathways described previously.

Somatic mutations within the kinase domain of HER2 can confer resistance by altering the conformation of the ATP-binding pocket, thereby reducing the binding affinity of lapatinib. nih.gov Most of these mutations are found in exons 19 and 20. nih.gov

Key lapatinib-resistance mutations include:

L755S: This is one of the most common HER2 mutations associated with lapatinib resistance. nih.govnih.gov The L755S mutation stabilizes the active conformation of the HER2 kinase, which is unfavorable for lapatinib binding. nih.govnih.gov Preclinical studies have shown that expression of the L755S variant is sufficient to significantly decrease sensitivity to lapatinib. researchgate.net

T798I: This "gatekeeper" mutation, analogous to the T790M mutation in EGFR, is located in the hinge region of the ATP-binding site and can cause resistance through steric hindrance that reduces drug binding. nih.govnih.gov

Other Mutations: Several other mutations, such as L755P, K753I, and V842I, have also been reported to confer resistance to lapatinib in preclinical models. nih.govplos.org

The table below details specific HER2 mutations and their impact on lapatinib sensitivity.

| Mutation | Location (Domain) | Mechanism of Resistance | References |

| L755S | Tyrosine Kinase | Stabilizes active kinase conformation, unfavorable for lapatinib binding. | nih.govnih.govnih.govresearchgate.net |

| T798I | Tyrosine Kinase (Gatekeeper) | Steric hindrance reduces drug binding to the ATP pocket. | nih.govnih.gov |

| K753I | Tyrosine Kinase | Confers resistance, though the precise mechanism is less defined. | nih.gov |

| V842I | Tyrosine Kinase | Associated with resistance to lapatinib. | nih.gov |

Constitutive HER2 Activation

Constitutive activation of the HER2 receptor or its downstream signaling pathways can override the inhibitory effects of lapatinib. This can occur through various mechanisms, including the formation of HER2-containing homo- and heterodimers that are less sensitive to inhibition. For instance, the Δ16HER2 variant, which lacks exon 16, is a splice variant that forms constitutively active homodimers, leading to enhanced signaling and resistance. nih.gov Furthermore, reactivation of the HER2 signaling pathway, despite the presence of the drug, has been observed in cell lines with acquired resistance. nih.govaacrjournals.org This sustained signaling can protect cells from lapatinib-mediated apoptosis. dcu.ie

Tumor Microenvironment (TME)-Mediated Resistance

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, which can profoundly influence therapeutic response.

Role of Extracellular Matrix (ECM) Rigidity and Mechanotransduction (YAP/TAZ)

The physical properties of the TME, particularly the stiffness of the extracellular matrix (ECM), have been shown to modulate the response to lapatinib. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov Preclinical studies have established that increased ECM rigidity can confer resistance to lapatinib in HER2-amplified breast cancer cells. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov The antiproliferative efficacy of lapatinib is inversely proportional to the elastic modulus of the substrate on which the cancer cells are grown. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov

This mechanotransduction of resistance is mediated by the Hippo pathway effectors, Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ). escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.govresearchgate.net On stiffer matrices, YAP and TAZ translocate from the cytoplasm to the nucleus, where they act as transcriptional co-activators, driving the expression of genes that promote proliferation and survival. molbiolcell.org The activation of YAP/TAZ in response to increased ECM stiffness has been shown to be necessary for modulus-dependent lapatinib resistance. molbiolcell.orgresearchgate.net Preclinical experiments using siRNA to knockdown YAP and TAZ, or small molecule inhibitors like verteporfin to disrupt the YAP-TEAD interaction, have successfully eliminated this stiffness-mediated resistance. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov Furthermore, in vivo studies have shown that reducing YAP levels can slow tumor growth and enhance sensitivity to lapatinib. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov

Table 3: Key Components in Mechanotransduction-Mediated Lapatinib Resistance

| Component | Role | Impact on Lapatinib Efficacy |

|---|---|---|

| Increased ECM Rigidity | Biophysical cue from the TME | Promotes resistance. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov |

| YAP/TAZ | Mechanosensitive transcriptional co-activators | Nuclear translocation and activation drive resistance. molbiolcell.orgresearchgate.net |

| Verteporfin | Small molecule inhibitor of YAP-TEAD interaction | Eliminates modulus-dependent resistance. molbiolcell.org |

Contribution of Cancer-Associated Fibroblasts (CAFs) and Secreted Soluble Factors (e.g., HGF, NRG1β)

Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and are known to contribute to therapeutic resistance through paracrine signaling. nih.govsemanticscholar.orgcnrs.fr CAFs secrete a variety of soluble factors, including growth factors, that can activate alternative signaling pathways in cancer cells, thereby bypassing the inhibitory effects of targeted therapies like lapatinib.

Preclinical research has identified hepatocyte growth factor (HGF) and neuregulin 1β (NRG1β) as key CAF-secreted factors that mediate lapatinib resistance. nih.govresearchgate.net HGF, the ligand for the MET receptor tyrosine kinase, can rescue HER2-amplified breast cancer cells from lapatinib-induced growth inhibition. researchgate.net The activation of MET signaling by HGF provides an alternative pro-survival signal that circumvents the need for HER2 activity. researchgate.net Similarly, NRG1β, a ligand for HER3, can also drive resistance to lapatinib. nih.gov By binding to and activating HER3, NRG1β can promote the formation of HER2-HER3 heterodimers or HER3 homodimers, which can reactivate downstream signaling pathways like PI3K/Akt, even in the presence of lapatinib. The secretion of these factors by CAFs creates a protective niche for cancer cells, reducing their dependence on the HER2 pathway and limiting the efficacy of lapatinib.

Influence of Immunosuppressive TME Components

The immune landscape of the tumor microenvironment can also influence the response to targeted therapies. An immunosuppressive TME, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages, can promote tumor progression and may contribute to therapeutic resistance. researchgate.netnih.govresearchgate.net These immune cells create a milieu that fosters cancer cell survival and proliferation through the secretion of various cytokines and growth factors, and by suppressing anti-tumor immune responses. nih.govresearchgate.net

While direct preclinical studies exhaustively detailing the influence of specific immunosuppressive cell populations on lapatinib resistance are limited, it is plausible that the pro-tumorigenic factors secreted by these cells could activate survival pathways in cancer cells, similar to those activated by CAFs. For example, cytokines like IL-6 and TGF-β, which can be produced by various immunosuppressive cells, are known to promote resistance to cancer therapies. semanticscholar.org Furthermore, by dampening cytotoxic T-cell responses, an immunosuppressive TME may allow cancer cells that would otherwise be eliminated to persist and develop other resistance mechanisms. The interplay between targeted therapies like lapatinib and the immune microenvironment is an area of active investigation, with the understanding that modulating the immune context may be a viable strategy to overcome drug resistance. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Lapatinib |

| Verteporfin |

Metabolic Reprogramming and Adaptations

Acquired resistance to Tykerb (lapatinib) in preclinical models of HER2-positive breast cancer is frequently associated with profound metabolic reprogramming, enabling cancer cells to survive and proliferate despite targeted therapy. This adaptation involves a shift in reliance on different energy sources and metabolic pathways, most notably affecting glucose and glutamine metabolism.

One of the key metabolic adaptations observed in lapatinib-resistant cells is an increased dependence on glycolysis. Studies have shown that lapatinib-resistant breast cancer cells exhibit higher rates of glycolysis compared to their sensitive parental counterparts, indicating a greater utilization of glucose. This "glycolytic addiction" is not merely an increase in glucose uptake but involves an extensive, phosphorylation-mediated reprogramming of glycolytic activity. This suggests that post-translational modifications of glycolytic enzymes play a crucial role in sustaining the altered metabolic state of resistant cells.

Furthermore, lapatinib-resistant cells demonstrate metabolic flexibility by shunting glucose from glycolysis into the pentose (B10789219) phosphate (B84403) pathway (PPP). This metabolic shift results in increased production of NADPH, which is critical for quenching reactive oxygen species (ROS) and mitigating oxidative stress, a common consequence of cellular damage induced by therapies like lapatinib.

In addition to altered glucose metabolism, reprogramming of glutamine metabolism is another significant feature of lapatinib resistance. Research has highlighted the role of the estrogen-related receptor alpha (ESRRA) in mediating these metabolic adaptations. In lapatinib-resistant cells, mTOR-dependent re-expression of ESRRA drives an increase in glutamine metabolism, providing an alternative energy source and biosynthetic precursors for cell growth and survival.

The table below summarizes key preclinical findings on metabolic reprogramming in lapatinib resistance.

| Cell Line Model | Key Metabolic Alteration | Associated Molecular Changes | Reference |

| SKBR3-R | Increased glucose deprivation response network expression | Activation of compensatory networks | |

| BT-474 (Lapatinib-resistant) | Phosphorylation-mediated reprogramming of glycolysis | Widespread changes in corresponding metabolites | |

| HER2+ Breast Cancer Models | Increased glutamine metabolism | mTOR-dependent ESRRA re-expression |

Autophagy Induction as a Survival Mechanism

Autophagy, a cellular process of self-digestion and recycling of cellular components, has been identified as a critical survival mechanism for cancer cells under therapeutic stress, including treatment with lapatinib. In the context of HER2-positive breast cancer, preclinical studies have demonstrated that lapatinib can induce autophagy, which in turn can contribute to the development of resistance.

In lapatinib-resistant breast cancer cell lines, an increase in autophagosome formation has been observed. This elevated autophagic activity is believed to facilitate cell survival by providing essential nutrients and energy during periods of stress induced by the drug. The inhibition of autophagy in these resistant cells has been shown to re-sensitize them to lapatinib, highlighting the pro-survival role of this process in the context of drug resistance.

The relationship between lapatinib and autophagy is complex. While lapatinib-induced autophagy can be a protective mechanism for cancer cells, some studies suggest that the induction of autophagy through other means might have anti-tumor effects. For instance, the dual EGFR/HER2 tyrosine kinase inhibitor activity of lapatinib has been shown to disrupt the interaction between HER2 and Beclin 1, a key regulator of autophagy, leading to an increase in autophagic activity. However, another study concluded that this lapatinib-induced autophagy contributed to therapeutic resistance in HER2-positive breast cancer cells. This was based on the finding that knocking down Beclin 1 increased apoptosis in cells that were pre-selected for lapatinib resistance.

The table below outlines preclinical studies demonstrating the role of autophagy in lapatinib resistance.

| Cell Line Model | Observation | Implication | Reference |

| Lapatinib-resistant breast cancer cells | Increased autophagosome formation | Autophagy facilitates cell survival | |

| HER2-positive breast cancer cells | Inhibition of autophagy re-sensitizes cells to lapatinib | Targeting autophagy may overcome resistance | |

| BT-474, SK-BR3, MDA-MB-361 | Lapatinib disrupts HER2/Beclin 1 binding and increases autophagy | Complex role of autophagy in lapatinib response |

Defects in Cell Cycle Regulatory Control (e.g., Upregulation of Cyclin D-CDK4/6 complex)

A common feature of acquired resistance to HER2-targeted therapies, including lapatinib, is the dysregulation of cell cycle control, which allows cancer cells to bypass the anti-proliferative effects of the drug. Preclinical studies have consistently shown that in lapatinib-resistant models, the control of Cyclin D1 is deregulated.

In sensitive HER2-positive breast cancer cells, lapatinib treatment leads to the downregulation of signaling pathways such as the ERK pathway, which in turn suppresses the expression of Cyclin D1. However, in resistant cells, ERK activity and subsequent Cyclin D1 expression become uncoupled from HER2 signaling, meaning they are no longer inhibited by lapatinib. This sustained expression of Cyclin D1, in complex with its partner cyclin-dependent kinases 4 and 6 (CDK4/6), leads to the phosphorylation of the retinoblastoma (RB) protein. Phosphorylated RB releases the E2F transcription factor, allowing for the transcription of genes required for the G1/S phase transition and continued cell proliferation.

This reliance of lapatinib-resistant cells on the Cyclin D-CDK4/6 axis presents a therapeutic vulnerability. Preclinical models of acquired lapatinib resistance have demonstrated sensitivity to CDK4/6 inhibitors. The use of CDK4/6 inhibitors in these models effectively blocks proliferation by targeting this key resistance pathway. Furthermore, combination studies have shown an additive therapeutic effect when CDK4/6 inhibitors are used together with lapatinib, without antagonizing lapatinib-induced cell death.

The following table summarizes preclinical findings related to cell cycle dysregulation in lapatinib resistance.

| Cell Line Model | Key Finding | Therapeutic Implication | Reference |

| SKBR3 and HER2/MCF10A (Lapatinib-resistant clones) | Uncoupling of ERK activity and Cyclin D1 expression from HER2 signaling | Resistant cells are sensitive to CDK4/6 inhibitors | |

| Multiple lapatinib-resistant models | Potent cell cycle inhibitory activity of PD-0332991 (a CDK4/6 inhibitor) | CDK4/6 inhibition specifically suppresses long-term proliferation in resistant cells | |

| HER2-positive models | Additive activity of CDK4/6 inhibition and lapatinib | Combination therapy may overcome resistance |

Dysregulation of Reactive Oxygen Species (ROS) Homeostasis

Lapatinib treatment has been associated with mitochondrial toxicity and the accumulation of reactive oxygen species (ROS) in cancer cells. The cellular response to this oxidative stress and the ability of cancer cells to manage ROS levels are critical determinants of their sensitivity or resistance to lapatinib.

One of the primary cellular defense mechanisms against oxidative stress is the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Preclinical studies have shown that lapatinib can activate this pathway in a concentration-dependent manner. This activation leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes. This adaptive response can help cancer cells to counteract the ROS-inducing effects of lapatinib and promote survival.

In the context of acquired resistance, lapatinib-resistant cells can exhibit altered metabolic pathways that contribute to their ability to manage ROS. As mentioned in the metabolic reprogramming section, resistant cells can shift from glycolysis to the pentose phosphate pathway. This metabolic adaptation increases the production of NADPH, a crucial cofactor for antioxidant enzymes that detoxify ROS. This enhanced capacity to overcome oxidative stress is a key feature of the resistant phenotype.

The table below highlights preclinical findings on the dysregulation of ROS homeostasis in the context of lapatinib.

| Cell Line Model | Observation | Mechanism | Reference |

| HepG2 | Lapatinib activates the Keap1-Nrf2 pathway | Stabilization and nuclear translocation of Nrf2, upregulation of antioxidant genes | |

| Lapatinib-resistant breast cancer cells | Switch from glycolysis to the pentose phosphate pathway | Increased NADPH production to overcome reactive oxidative stress | |

| HepG2 | Lapatinib treatment increases cellular and mitochondrial glutathione (B108866) (GSH) levels | Upregulation of Gcl, the rate-limiting enzyme in GSH synthesis |

Preclinical Strategies to Overcome Lapatinib Resistance

Rational Combination Therapy Approaches

Preclinical studies have extensively investigated combining lapatinib (B449) with other targeted agents to enhance its efficacy and circumvent resistance mechanisms. These strategies often involve simultaneously inhibiting multiple pathways critical for tumor cell survival and proliferation.

Synergistic Inhibition with Other HER-Targeted Agents (e.g., Trastuzumab, Pertuzumab, Neratinib)

Combining lapatinib with other agents targeting the HER family of receptors has shown promise in preclinical models of lapatinib resistance. Trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2, and pertuzumab, which inhibits HER2 dimerization, represent key partners in this strategy. Preclinical studies have demonstrated that HER2-positive breast cancer cells rendered resistant to trastuzumab may remain responsive to lapatinib. wikidata.org The combination of lapatinib and trastuzumab has shown synergistic interaction in vitro. chemicalbook.com Dual anti-HER2 blockade with lapatinib and trastuzumab has been shown to improve outcomes in patients with HER2-positive metastatic breast cancer who had progressed on trastuzumab in a clinical setting, suggesting the relevance of this preclinical observation. mims.com

Pertuzumab, by preventing HER2 dimerization with other HER receptors like HER1 and HER3, inhibits downstream signaling pathways. citeab.comflybase.org Preclinical studies have indicated that pertuzumab can inhibit NRG1-induced growth and trigger tumor regression in NRG1-dependent xenograft models. citeab.com Combining pertuzumab and trastuzumab has also demonstrated synergistic effects in inhibiting the survival of HER2-overexpressing breast cancer cell lines. citeab.com While the combination of lapatinib and pertuzumab has been explored, its utility in patients previously exposed to multiple anti-HER2 therapies, including pertuzumab and trastuzumab, requires further preclinical investigation. citeab.com However, this combination may be potentially useful for patients who initiate treatment with a lapatinib-containing regimen and have not previously received pertuzumab. citeab.com

Neratinib (B1684480), an irreversible pan-HER inhibitor targeting EGFR, HER2, and HER4, has demonstrated potent preclinical activity against trastuzumab-resistant breast cancer models. wikipedia.org Preclinical assessment has suggested that neratinib is a more potent inhibitor of proliferation and downstream signaling compared to lapatinib in HER2-positive breast cancer cell lines. wikipedia.org In cell line models with innate or acquired trastuzumab resistance, neratinib has shown sensitivity. wikipedia.org Neratinib was more potent than lapatinib in a panel of 11 HER2-positive breast cancer cell lines. wikipedia.org While the addition of a tyrosine kinase inhibitor like neratinib to trastuzumab is beneficial in trastuzumab-sensitive cells, the triple combination of trastuzumab, pertuzumab, and neratinib was found to be more effective than the lapatinib triplet in innately resistant cell line models. wikipedia.org Neratinib has also been shown to overcome lapatinib resistance mediated by EGFR-HER3 dimerization. wikipedia.org

Combination with Inhibitors of Resistance-Associated Bypass Pathways

Resistance to lapatinib can arise through the activation of alternative signaling pathways that bypass the HER family inhibition. Preclinical strategies often involve combining lapatinib with inhibitors targeting these bypass pathways.

The PI3K/AKT/mTOR pathway is frequently implicated in conferring resistance to anti-HER2 therapies, including lapatinib. chemicalbook.com Activating PIK3CA mutations, PTEN loss, or both, can lead to PI3K activation and promote cell proliferation and resistance. Preclinical studies have demonstrated that inhibiting the PI3K/AKT/mTOR pathway can overcome resistance to anti-HER2 therapy.

Copanlisib (B1663552), a pan-class I PI3K inhibitor with potent activity against PI3Kα and PI3Kδ isoforms, has shown promise in overcoming lapatinib resistance in preclinical models. Copanlisib was effective in inhibiting HER2-positive breast cancer cells with acquired resistance to trastuzumab and/or lapatinib. When combined with trastuzumab or lapatinib, copanlisib restored the sensitivity of these resistant cells, demonstrating synergistic antitumor effects. A preclinical study showed that copanlisib in combination with lapatinib inhibited the growth of lapatinib-resistant gastric cancer cell lines with loss-of-function mutations in CSK or PTEN, where PI3K signaling was increased.

Other PI3K inhibitors, such as NVP-BKM120 and BEZ235 (a dual PI3K/mTOR inhibitor), have also shown preclinical activity in overcoming resistance to lapatinib and other HER2 inhibitors in breast cancer cell lines, particularly those with PIK3CA activation or PTEN deficiency.

The MAPK pathway is another crucial signaling cascade that can contribute to lapatinib resistance. Reactivation of the MAPK pathway has been observed in lapatinib-resistant cells. mims.comwikipedia.org Targeting this pathway, particularly with MEK inhibitors, is a preclinical strategy to overcome resistance.

MEK inhibitors like Trametinib (B1684009) and Refametinib (B612215) have been evaluated in preclinical models. Trametinib is a reversible inhibitor of MEK1 and MEK2. Refametinib is an allosteric MEK1/2 inhibitor. Preclinical studies have investigated the activity of refametinib in HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab or lapatinib. Combinations of refametinib and copanlisib have shown synergistic effects in inhibiting the growth of parental and lapatinib/trastuzumab resistant HER2-positive breast cancer cells.

In HER2-amplified gastric cancer cell lines with lapatinib resistance due to CSK or PTEN loss, where MAPK signaling was increased, the combination of lapatinib and the MEK inhibitor trametinib was shown to overcome resistance in vitro and in vivo. The combination of lapatinib, copanlisib (PI3K inhibitor), and trametinib demonstrated synergistic effects in overcoming lapatinib resistance in these models, even at relatively low doses.

Upregulation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) is another mechanism associated with resistance to HER2-targeted therapies, including trastuzumab and potentially lapatinib. wikidata.orgchemicalbook.com Crosstalk between IGF-1R and HER2 has been observed in preclinical studies.

Preclinical evidence suggests that inhibiting IGF-1R can potentially overcome trastuzumab resistance associated with IGF-1R upregulation. wikidata.org Lapatinib was shown to block ErbB2 and IGF-1R crosstalk and inhibit cell growth in a trastuzumab-resistant breast cancer cell line where this mechanism was active. wikidata.org